molecular formula C24H21N3O3 B2858762 5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931749-19-8

5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2858762
CAS No.: 931749-19-8
M. Wt: 399.45
InChI Key: IESHALCOKBIEDT-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

  • The development of heterocyclic compounds, including oxazoles and furans, often involves complex synthetic pathways. For example, Albert (1973) describes the synthesis of 4-amino-1,2,3-triazoles through acidic hydrolysis and hydrogenation processes, highlighting the intricate methods used to produce heterocyclic amines (Albert, 1973).

  • In another study, the synthesis of furan derivatives is achieved through nitroaldol reactions, showcasing the use of Amberlyst-catalyzed processes in producing pharmaceutically relevant compounds (Palmieri et al., 2010).

Potential Applications

  • Heterocyclic compounds find applications in various fields, including materials science and medicine. Lemaire et al. (2015) discuss the preparation of pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles, demonstrating the versatility of oxazole derivatives in synthesizing a wide range of molecules (Lemaire et al., 2015).

  • Ferreira et al. (2018) report on the synthesis of benzoxazole-containing amino acid derivatives, evaluated for metal ion recognition, indicating the potential of such compounds in developing fluorescent sensors for transition metals (Ferreira et al., 2018).

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-17-7-6-10-19(13-17)28-16-20-11-12-22(29-20)23-26-21(14-25)24(30-23)27(2)15-18-8-4-3-5-9-18/h3-13H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESHALCOKBIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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